Ethylenediaminetetraacetate
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Overview
Description
Ethylenediaminetetraacetate, commonly known as ethylenediaminetetraacetic acid, is an aminopolycarboxylic acid with the chemical formula C₁₀H₁₆N₂O₈. This compound is widely recognized for its ability to bind to metal ions, forming stable water-soluble complexes. It is extensively used in various industries, including pharmaceuticals, agriculture, and water treatment, due to its chelating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetate is synthesized through the reaction of ethylenediamine with formaldehyde and sodium cyanide. The reaction proceeds as follows: [ \text{H₂NCH₂CH₂NH₂} + 4 \text{CH₂O} + 4 \text{NaCN} + 4 \text{H₂O} \rightarrow (\text{NaO₂CCH₂})₂\text{NCH₂CH₂N(CH₂CO₂Na)₂} + 4 \text{NH₃} ] The intermediate product is then acidified to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylenediamine with chloroacetic acid. The process involves the following steps:
- Ethylenediamine is reacted with chloroacetic acid in an aqueous medium.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water softening and metal ion sequestration .
Common Reagents and Conditions:
Chelation: this compound reacts with metal ions in aqueous solutions, forming stable complexes. The reaction conditions typically involve neutral to slightly alkaline pH.
Substitution: In some cases, this compound can undergo substitution reactions with other ligands, depending on the metal ion and reaction conditions.
Major Products: The major products of these reactions are metal-ethylenediaminetetraacetate complexes, which are highly stable and water-soluble. These complexes are used in various applications, including detergents, cosmetics, and pharmaceuticals .
Scientific Research Applications
Ethylenediaminetetraacetate has a wide range of scientific research applications:
Mechanism of Action
Ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex that prevents the metal ions from participating in unwanted chemical reactions. The chelation process involves the following steps:
- This compound binds to the metal ion through its carboxylate and amine groups.
- The resulting complex is stabilized by the formation of multiple bonds between the metal ion and this compound.
- The complex is then excreted from the body or used in industrial applications .
Comparison with Similar Compounds
Triethylenetetramine: Another chelating agent with similar properties but different molecular structure.
Tetraacetylethylenediamine: Used as a bleach activator in detergents.
Bis-tris propane: A buffering agent with chelating properties.
Uniqueness: Ethylenediaminetetraacetate is unique due to its high stability constants with metal ions, making it one of the most effective chelating agents available. Its ability to form stable complexes with a wide range of metal ions sets it apart from other chelating agents .
Properties
CAS No. |
150-43-6 |
---|---|
Molecular Formula |
C10H12N2O8-4 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
InChI Key |
KCXVZYZYPLLWCC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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